pirimiphos-ethyl-oxon

Description

BenchChem offers high-quality pirimiphos-ethyl-oxon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pirimiphos-ethyl-oxon including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(diethylamino)-6-methylpyrimidin-4-yl] diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N3O4P/c1-6-16(7-2)13-14-11(5)10-12(15-13)20-21(17,18-8-3)19-9-4/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPIMFPJZBRGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=O)(OCC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042298 | |

| Record name | Pirimiphos-ethyl O-analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36378-61-7 | |

| Record name | Pirimiphos-ethyl o-analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036378617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirimiphos-ethyl O-analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRIMIPHOS-ETHYL O-ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7EI95045G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

pirimiphos-ethyl-oxon chemical structure and properties

An In-depth Technical Guide to Pirimiphos-Ethyl-Oxon: Structure, Properties, and Mechanism of Action

Introduction

Pirimiphos-ethyl, an organothiophosphate insecticide, exerts its biological activity primarily through its metabolic activation to the potent oxygen analog, pirimiphos-ethyl-oxon.[1] This guide provides a comprehensive technical overview of pirimiphos-ethyl-oxon, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, mechanism of action as an acetylcholinesterase inhibitor, toxicological implications, and the analytical methodologies crucial for its study. This document is structured to provide not just data, but a causal understanding of the compound's behavior and the experimental logic behind its analysis.

Chemical Identity and Physicochemical Properties

Pirimiphos-ethyl-oxon is the active metabolite of the parent insecticide, pirimiphos-ethyl. The key structural difference is the substitution of the thione sulfur atom (P=S) with an oxon oxygen atom (P=O), a transformation that dramatically increases its potency as a cholinesterase inhibitor.[1]

IUPAC Name: [2-(diethylamino)-6-methylpyrimidin-4-yl] diethyl phosphate[2] CAS Number: Not explicitly assigned for the ethyl-oxon, but the parent compound, Pirimiphos-ethyl, is 23505-41-1.[3][4][5][6][7][8][9][10] Molecular Formula: C₁₃H₂₄N₃O₄P[2] SMILES: CCOP(=O)(OCC)Oc1cc(C)nc(n1)N(CC)CC[2]

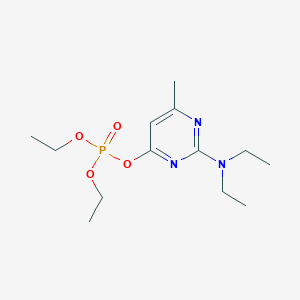

Below is the chemical structure of Pirimiphos-Ethyl-Oxon.

Caption: Chemical structure of Pirimiphos-Ethyl-Oxon.

Physicochemical Data Summary

The table below summarizes key physicochemical properties. Note that some data is for the parent compound, pirimiphos-ethyl, due to the limited availability of experimental data for its oxon metabolite.

| Property | Value (Pirimiphos-Ethyl) | Value (Pirimiphos-Ethyl-Oxon) | Source(s) |

| Molecular Weight | 333.39 g/mol | 317.34 g/mol (Calculated) | [3][4][5][8] |

| Appearance | Straw-colored liquid | - | [3] |

| Boiling Point | Decomposes >194 °C | ~414 °C (Predicted) | [3][11] |

| Melting Point | 15 °C | - | [12] |

| Water Solubility | 93.0 mg/L at 20 °C | Higher than parent (Predicted) | [12] |

| Log P (Octanol-Water) | 4.85 | Lower than parent (Predicted) | [3][12] |

The conversion from a phosphorothioate (P=S) to a phosphate (P=O) generally increases polarity, leading to higher water solubility and a lower octanol-water partition coefficient (Log P). This change influences the compound's environmental fate and biological interactions.

Metabolic Activation: The Genesis of Potency

Pirimiphos-ethyl itself is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is primarily dependent on its metabolic conversion to pirimiphos-ethyl-oxon. This bioactivation is a desulfuration reaction mediated by cytochrome P450 (CYP450) enzymes in the liver.[1]

The process involves the oxidative replacement of the sulfur atom with an oxygen atom. This transformation makes the phosphorus atom more electrophilic, rendering the molecule a much more potent phosphorylating agent for the serine hydroxyl group in the active site of acetylcholinesterase.[1]

Caption: Metabolic activation of Pirimiphos-Ethyl to its oxon analog.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for pirimiphos-ethyl-oxon is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[13][14][15]

Normal Synaptic Function:

-

An action potential triggers the release of ACh into the synaptic cleft.

-

ACh binds to postsynaptic receptors, propagating the nerve signal.

-

AChE rapidly hydrolyzes ACh into choline and acetate, terminating the signal and allowing the synapse to repolarize.

Inhibition by Pirimiphos-Ethyl-Oxon:

-

Pirimiphos-ethyl-oxon, with its electrophilic phosphorus atom, mimics the structure of acetylcholine.

-

It enters the active site of AChE and covalently phosphorylates a critical serine residue.

-

This forms a stable, phosphorylated enzyme that is catalytically inactive.

-

The hydrolysis of this phosphorylated enzyme is extremely slow compared to the hydrolysis of acetylated AChE.

-

Consequently, ACh accumulates in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. This overstimulation results in a cholinergic crisis, characterized by a range of symptoms.[3]

Sources

- 1. Frontiers | A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status [frontiersin.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Pirimiphos-Ethyl | C13H24N3O3PS | CID 31957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. xcessbio.com [xcessbio.com]

- 5. Pirimiphos ethyl [webbook.nist.gov]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. accustandard.com [accustandard.com]

- 8. Pirimiphos-ethyl PESTANAL , analytical standard 23505-41-1 [sigmaaldrich.com]

- 9. nj.gov [nj.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 23505-41-1 CAS MSDS (Pirimiphos ethyl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Pirimiphos-ethyl (Ref: PP211) [sitem.herts.ac.uk]

- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Pirimiphos-methyl | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cholinesterase Inhibition by Pirimiphos-Ethyl-Oxon

This guide provides a comprehensive technical overview of the molecular mechanisms and kinetics underlying the inhibition of cholinesterases by pirimiphos-ethyl-oxon. It is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, neuropharmacology, and insecticide development.

Introduction: The Latent Threat of Pirimiphos-Ethyl

Pirimiphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide.[1] In its commercial form, it exists as a phosphorothioate, a derivative of phosphoric acid containing a thione (P=S) group. While pirimiphos-ethyl itself is a relatively weak inhibitor of cholinesterases, its potent toxicity is realized through metabolic activation.[2] This guide will delve into the transformation of pirimiphos-ethyl into its highly active oxon form and the subsequent irreversible inhibition of key neurological enzymes.

Bioactivation: The Conversion to a Potent Inhibitor

The toxic action of pirimiphos-ethyl is contingent upon its metabolic conversion to pirimiphos-ethyl-oxon. This bioactivation is primarily mediated by cytochrome P450 monooxygenases in the liver of vertebrates and in analogous enzyme systems in invertebrates. The key transformation is an oxidative desulfuration, where the sulfur atom of the phosphorothioate is replaced by an oxygen atom, forming the phosphate (P=O) or "oxon" analog.[2][3] This seemingly minor chemical modification dramatically increases the electrophilicity of the phosphorus atom, rendering the oxon form a much more potent inhibitor of cholinesterases.[2]

The Molecular Mechanism of Irreversible Inhibition

The primary target of pirimiphos-ethyl-oxon is acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[4] By terminating the action of ACh, AChE ensures the precise control of nerve impulse transmission. The inhibition of AChE by pirimiphos-ethyl-oxon is a multi-step process that ultimately leads to the formation of a stable, covalent bond with the enzyme.

The active site of AChE contains a catalytic triad of amino acids: serine, histidine, and glutamate. The serine residue (Ser203 in human AChE) plays a crucial role in the catalytic mechanism through its nucleophilic hydroxyl group. Pirimiphos-ethyl-oxon, as an organophosphate, acts as a "suicide" substrate. It enters the active site of AChE and is attacked by the serine hydroxyl group. This results in the phosphorylation of the serine residue and the departure of the pyrimidinyl leaving group.[4] This phosphorylation effectively renders the enzyme catalytically inactive.

The reaction can be summarized as follows:

E-OH + (RO)₂P(O)-X → E-O-P(O)(OR)₂ + HX

Where:

-

E-OH represents the active site serine of AChE.

-

(RO)₂P(O)-X represents pirimiphos-ethyl-oxon.

-

E-O-P(O)(OR)₂ is the phosphorylated, inactive enzyme.

-

HX is the pyrimidinyl leaving group.

The "Aging" Phenomenon

Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging." This involves the dealkylation of one of the ethyl groups attached to the phosphorus atom. This dealkylation results in a negatively charged phosphate adduct that is much more resistant to hydrolysis and reactivation by nucleophilic agents, such as oximes.[2] Once aged, the inhibition is considered practically irreversible.

Kinetics of Cholinesterase Inhibition

The overall inhibition process can be represented by the following scheme:

E + I ⇌ E·I → E-P

Where:

-

E is the enzyme.

-

I is the inhibitor.

-

E·I is the reversible enzyme-inhibitor complex.

-

E-P is the phosphorylated, inactive enzyme.

The potency of an organophosphate inhibitor is often characterized by the bimolecular rate constant (ki), which reflects the overall rate of enzyme inactivation. This constant incorporates both the initial binding of the inhibitor to the enzyme and the subsequent phosphorylation step.

Quantitative Analysis of Inhibition

The following table summarizes key kinetic parameters for cholinesterase inhibition by organophosphates. It is important to note that specific values for pirimiphos-ethyl-oxon are not available in the cited literature; therefore, data for the closely related pirimiphos-methyl-oxon and other well-studied organophosphates are provided for context and comparative purposes.

| Parameter | Value | Compound | Enzyme Source | Reference |

| IC50 | 360 ng/mL | Pirimiphos-methyl (after oxidation) | Acetylcholinesterase | [8] |

| ki | 9.3 x 106 M-1min-1 | Chlorpyrifos-oxon | Recombinant Human AChE | [5] |

| ki | 7.0 x 105 M-1min-1 | Paraoxon | Recombinant Human AChE | [5] |

| ki | 1.67 x 109 M-1min-1 | Chlorpyrifos-oxon | Recombinant Human BChE | [5] |

Note: IC50 is the concentration of an inhibitor that causes 50% inhibition of enzyme activity under the specified experimental conditions. The bimolecular rate constant (ki) provides a more direct measure of the inhibitor's potency. The significant difference in ki values between AChE and BChE for chlorpyrifos-oxon highlights the potential for differential selectivity among cholinesterases.[5]

Experimental Protocol: In Vitro Determination of Cholinesterase Inhibition (IC50)

The following protocol outlines a standard, reliable method for determining the half-maximal inhibitory concentration (IC50) of a cholinesterase inhibitor using the Ellman's assay.[9] This spectrophotometric method is widely used due to its simplicity, sensitivity, and adaptability to high-throughput screening.

Principle of the Ellman's Assay

The assay measures the activity of cholinesterase by quantifying the production of thiocholine from the substrate acetylthiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the cholinesterase activity.

Materials and Reagents

-

Acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

Pirimiphos-ethyl-oxon (or other test inhibitor)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer. The optimal concentrations should be determined empirically.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add buffer, DTNB, and ATCI.

-

Control wells (100% activity): Add buffer, AChE, DTNB, and the solvent used for the inhibitor.

-

Test wells: Add buffer, AChE, DTNB, and the inhibitor at various concentrations.

-

-

Pre-incubation:

-

Add the buffer, AChE, DTNB, and inhibitor/solvent to the respective wells.

-

Mix gently and incubate the plate for a predetermined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for enzyme-inhibitor interaction.

-

-

Initiation of the Enzymatic Reaction:

-

Add the ATCI solution to all wells simultaneously using a multichannel pipette to start the reaction.

-

-

Measurement of Absorbance:

-

Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Reactivation of Inhibited Cholinesterase

The covalent bond between the organophosphate and the serine residue of cholinesterase can, in some cases, be cleaved by strong nucleophiles. This process, known as reactivation, is the basis for the use of oximes as antidotes in organophosphate poisoning.[10][11][12] Oximes, such as pralidoxime (2-PAM), have a high affinity for the phosphorylated active site and can displace the organophosphate moiety, thereby restoring the enzyme's function.

The effectiveness of oxime reactivation is dependent on several factors, including the specific organophosphate, the structure of the oxime, and the extent to which "aging" has occurred. Once the enzyme-inhibitor complex has aged, it becomes highly resistant to reactivation.[12]

Conclusion

Pirimiphos-ethyl-oxon is a potent inhibitor of cholinesterases, acting through the irreversible phosphorylation of a critical serine residue in the enzyme's active site. Its toxicity is a direct consequence of its metabolic activation from the parent compound, pirimiphos-ethyl. A thorough understanding of the mechanism and kinetics of this inhibition is crucial for the development of effective countermeasures for organophosphate poisoning and for the design of safer and more selective insecticides. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of cholinesterase inhibitors and can be adapted to investigate the efficacy of potential reactivating agents.

References

- Current time information in Oxfordshire, GB. (n.d.).

-

IC50 values for acetylcholinesterase and butyrylcholinesterase. - ResearchGate. (n.d.). Retrieved from [Link]

- Carr, R. L., & Chambers, J. E. (1996). Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase. Toxicology and Applied Pharmacology, 138(1), 45-52.

-

Comparative analysis of AChE and BChE inhibition by the synthesized... - ResearchGate. (n.d.). Retrieved from [Link]

- Gerlits, O., Blumenthal, D. K., Cheng, X., Fajer, M., Radić, Z., & Kovalevsky, A. (2022). Structural and dynamic effects of paraoxon binding to human acetylcholinesterase by X-ray crystallography and inelastic neutron scattering. Structure, 30(11), 1538–1549.e3.

- Worek, F., Thiermann, H., Szinicz, L., & Eyer, P. (2002). Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. Archives of Toxicology, 76(10), 523-529.

- Kousba, A. A., Poet, T. S., & Timchalk, C. (2004). Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. Toxicological Sciences, 80(2), 225-233.

- Kousba, A. A., Poet, T. S., & Timchalk, C. (2007). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. Toxicological Sciences, 96(2), 235-243.

- Kousba, A. A., Poet, T. S., & Timchalk, C. (2005). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Toxicological Sciences, 88(1), 119-128.

- Hobbiger, F. (1956). Oxime reactivation of erythrocyte cholinesterase inhibited by ethyl p-nitrophenyl ethylphosphonate. British Journal of Pharmacology and Chemotherapy, 11(3), 295–303.

- Arduini, F., et al. (2010). Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay. Food Control, 21(11), 1494-1500.

- Worek, F., Szinicz, L., Thiermann, H., & Eyer, P. (2004). Reactivation and Aging Kinetics of Human Acetylcholinesterase Inhibited by Organophosphonylcholines. Archives of Toxicology, 78(2), 89-95.

- John, J., et al. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. Frontiers in Pharmacology, 13, 1046465.

-

IC 50 values for activities towards acetylcholinesterase and butyrylcholinesterase - ResearchGate. (n.d.). Retrieved from [Link]

-

The binding of OP to the active site of AcHE (adapted from Hreljac, 2009) - ResearchGate. (n.d.). Retrieved from [Link]

- Gerlits, O., Blumenthal, D. K., Cheng, X., Fajer, M., Radić, Z., & Kovalevsky, A. (2022). Structural and dynamic effects of paraoxon binding to human acetylcholinesterase by X-ray crystallography and inelastic neutron scattering. Structure, 30(11), 1538–1549.e3.

-

Experimental versus predicted log 10 AChE-OP bimolecular rate constants... - ResearchGate. (n.d.). Retrieved from [Link]

- Pang, Y. P., et al. (2010). Crystal structures of oxime-bound fenamiphos-acetylcholinesterases: reactivation involving flipping of the His447 ring to form a reactive Glu334-His447-oxime triad. The Journal of Biological Chemistry, 285(6), 3803–3811.

- Brazzolotto, X., et al. (2017). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. International Journal of Molecular Sciences, 18(11), 2441.

-

Gerlits, O., et al. (2022). Structural and dynamic effects of paraoxon binding to human acetylcholinesterase by X-ray crystallography and inelastic neutron scattering. OSTI.GOV. [Link]

-

Fig. 4. Acetylcholinesterase (AChE) inhibition by single pesticides and... - ResearchGate. (n.d.). Retrieved from [Link]

-

| IC 50 values for AChE inhibitors. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe² - ResearchGate. (n.d.). Retrieved from [Link]

-

Pirimiphos-ethyl (Ref: PP211) - AERU. (n.d.). Retrieved from [Link]

- Taylor, P. (1996). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 18(11), 2441.

Sources

- 1. The kinetics of reactivation, by oximes, of cholinesterase inhibited by organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxime reactivation of erythrocyte cholinesterase inhibited by ethyl p-nitrophenyl ethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicokinetics of pirimiphos-ethyl-oxon in biological systems

An In-Depth Technical Guide on the Toxicokinetics of Pirimiphos-Ethyl-Oxon in Biological Systems

Introduction: The Latent Threat of an Organophosphate

Pirimiphos-ethyl is a broad-spectrum organophosphate (OP) insecticide characterized by its contact and fumigant actions.[1] Like many in its class, its utility in agriculture and public health is contrasted by its potential for toxicity in non-target species, including mammals. The parent compound, pirimiphos-ethyl, is a phosphorothioate (P=S), which is not the primary toxic agent. The core of its toxicological profile lies in its metabolic transformation to pirimiphos-ethyl-oxon, a potent phosphate (P=O) analogue.[2][3][4] This bioactivation is a critical event that initiates a cascade of toxic effects.

This guide provides a comprehensive examination of the toxicokinetic journey of pirimiphos-ethyl and its active oxon metabolite within biological systems. We will dissect the processes of absorption, distribution, metabolism (both activation and detoxification), and excretion (ADME). Furthermore, we will delve into the mechanism of acetylcholinesterase (AChE) inhibition, detail the state-of-the-art methodologies for studying these processes, and present key quantitative data to provide a holistic understanding for researchers, scientists, and drug development professionals.

Part 1: Bioactivation - The Metabolic Switch to Toxicity

The transformation from the relatively less toxic pirimiphos-ethyl to the highly toxic pirimiphos-ethyl-oxon is the rate-limiting step for its acute toxicity. This process, known as oxidative desulfuration, is a classic example of lethal synthesis, where a xenobiotic is metabolized into a more poisonous substance.

This bioactivation is primarily mediated by the Cytochrome P450 (CYP) monooxygenase system located predominantly in the liver.[3][4][5] The sulfur atom in the P=S bond of pirimiphos-ethyl is replaced with an oxygen atom, yielding the P=O bond of the oxon. This structural change dramatically increases the electrophilicity of the phosphorus atom, enhancing its ability to phosphorylate the serine hydroxyl group in the active site of acetylcholinesterase, its primary molecular target.[6]

Caption: Bioactivation of Pirimiphos-Ethyl to its Oxon Analog.

Part 2: The Toxicokinetic Profile (ADME)

Understanding the absorption, distribution, metabolism, and excretion of pirimiphos-ethyl is fundamental to assessing its risk profile and developing strategies for managing exposure. While data for pirimiphos-ethyl is less abundant than for its methyl analogue, the general pathways are conserved across organophosphates.

Absorption

Pirimiphos-ethyl can be absorbed into the body through multiple routes, including dermal contact, inhalation, and ingestion.[7] Organophosphates are generally well-absorbed orally and via inhalation. Dermal absorption is also a significant route, particularly in occupational settings, and can be influenced by the solvent used in the formulation.[7][8] Studies on the closely related pirimiphos-methyl show rapid absorption following oral administration in rats, with 73% to 81% of the dose excreted in the urine within the first 24 hours.[9]

Distribution

Following absorption, organophosphates are distributed throughout the body. Due to their lipophilic nature, they can cross cell membranes and distribute into various tissues. There is potential for accumulation in adipose tissue, which can act as a reservoir, leading to prolonged release and toxicity.[9] Excretion into milk has also been documented for organophosphorus insecticides.[8]

Metabolism: A Duality of Activation and Detoxification

The metabolism of pirimiphos-ethyl is a two-edged sword. While the CYP450-mediated conversion to the oxon form is an activation step, the body also possesses several detoxification pathways to neutralize both the parent compound and its active metabolite.

Key Detoxification Pathways:

-

Hydrolysis: The primary detoxification route involves the cleavage of the phosphate ester bonds by A-esterases, particularly paraoxonase 1 (PON1). This hydrolysis breaks down both pirimiphos-ethyl and pirimiphos-ethyl-oxon into less toxic, water-soluble metabolites that can be readily excreted.[5][8]

-

N-Dealkylation: The diethylamino group on the pyrimidine ring can undergo N-de-ethylation, another step in forming more polar metabolites.[10]

-

Conjugation: The resulting pyrimidine metabolites can be further conjugated with substances like glucuronic acid to increase their water solubility and facilitate excretion.[10][11]

Caption: Metabolic Pathways of Pirimiphos-Ethyl.

Excretion

The metabolites of pirimiphos-ethyl are primarily excreted in the urine.[8] Studies on pirimiphos-methyl in rats and dogs have shown that the majority of an administered dose is excreted within 24 to 48 hours, with urine being the main route (up to 86% of the dose) and a smaller portion eliminated in the feces (around 15%).[9][10] The parent compound is typically not found in the urine, indicating extensive metabolism.[11]

Part 3: Mechanism of Toxicity - Acetylcholinesterase Inhibition

The toxicity of pirimiphos-ethyl-oxon stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[8][12][13]

-

Phosphorylation: The electrophilic phosphorus atom of the oxon attacks the serine hydroxyl group in the active site of AChE, forming a stable, covalent phosphate-enzyme complex.[3][6]

-

ACh Accumulation: This inactivation of AChE prevents the breakdown of ACh, leading to its accumulation in the synaptic cleft.[13]

-

Cholinergic Crisis: The excess ACh continuously stimulates muscarinic and nicotinic receptors, resulting in a state of cholinergic overstimulation known as a "cholinergic crisis".[3][12] Symptoms include increased salivation, lacrimation, urination, diarrhea, vomiting, bronchospasm, muscle tremors, and in severe cases, paralysis and respiratory failure.[12][14][15]

-

Aging: Over time, the phosphorylated AChE complex can undergo a process called "aging," which involves the cleavage of an alkyl group from the phosphorus atom. This change strengthens the enzyme-inhibitor bond, making the inhibition effectively irreversible and resistant to reactivation by standard oxime antidotes.[4]

Caption: Mechanism of AChE Inhibition, Aging, and Reactivation.

Part 4: Methodologies for Toxicokinetic Assessment

A multi-faceted approach combining in vitro and in vivo models with advanced analytical techniques is required to fully characterize the toxicokinetics of pirimiphos-ethyl-oxon.

Experimental Protocols

1. In Vitro Hepatic Metabolism Assay

-

Objective: To determine the rate of CYP450-mediated metabolism of pirimiphos-ethyl to its oxon and other metabolites.

-

Rationale: Liver microsomes or hepatocytes contain the primary enzymes (CYPs) responsible for the bioactivation and initial detoxification of organophosphates.[16][17] This assay provides a controlled environment to study these specific reactions.

-

Methodology:

-

Preparation: Thaw cryopreserved human liver microsomes or hepatocytes on ice. Prepare an incubation buffer (e.g., potassium phosphate buffer, pH 7.4) containing a cofactor solution (NADPH-regenerating system).[17]

-

Incubation: Pre-warm the microsomal suspension and buffer to 37°C. Initiate the reaction by adding a known concentration of pirimiphos-ethyl (dissolved in a suitable solvent like acetonitrile).

-

Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction by adding a quenching solution, typically ice-cold acetonitrile, which also serves to precipitate proteins.[18]

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound (pirimiphos-ethyl) and the formation of metabolites (pirimiphos-ethyl-oxon, pyrimidinols).

-

2. In Vivo ADME Study (Rodent Model)

-

Objective: To characterize the absorption, distribution, metabolism, and excretion of pirimiphos-ethyl in a whole-organism model.

-

Rationale: In vivo studies are essential to understand how the compound behaves in a complex biological system, accounting for processes like absorption and distribution that cannot be fully replicated in vitro.

-

Methodology:

-

Dosing: Administer a single dose of radiolabeled ([¹⁴C]) pirimiphos-ethyl to rats via the desired route (e.g., oral gavage).

-

Housing: Place the animals in individual metabolism cages that allow for the separate collection of urine and feces.

-

Sample Collection: Collect urine and feces at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours) post-dose. Blood samples can be collected at specific time points via tail vein or terminal cardiac puncture.

-

Radioactivity Measurement: Determine the total radioactivity in each sample (urine, feces, blood, and tissues at the end of the study) using liquid scintillation counting to calculate the percentage of the dose absorbed and the routes and rates of excretion.

-

Metabolite Profiling: Pool samples and use techniques like HPLC with radiometric detection followed by LC-MS/MS to separate, identify, and quantify the parent compound and its metabolites.

-

Analytical Techniques

The quantification of pirimiphos-ethyl and its metabolites in complex biological matrices requires highly sensitive and specific analytical methods.

-

Sample Preparation: A critical step is the extraction of the analytes from the biological matrix (e.g., blood, urine, tissue). This is often achieved using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences and concentrate the analytes.[19]

-

Chromatographic Separation: Gas chromatography (GC) or liquid chromatography (LC) is used to separate the parent compound from its various metabolites.

-

Detection: Mass spectrometry (MS), often in tandem (MS/MS), is the gold standard for detection due to its high selectivity and sensitivity, allowing for unambiguous identification and quantification of the target molecules.[19][20]

Caption: General Workflow for Bioanalytical Quantification.

Part 5: Quantitative Data and Clinical Significance

While specific toxicokinetic parameters for pirimiphos-ethyl are sparse in the readily available literature, data from its close analogue, pirimiphos-methyl, and general organophosphate knowledge provide valuable context.

| Parameter | Value / Observation | Compound / System | Reference |

| Acute Oral LD₅₀ | 1414 mg/kg bw | Pirimiphos-methyl (Rat) | [21] |

| Primary Route of Excretion | Urine (approx. 85%) | Pirimiphos-methyl (Cow) | [9] |

| Time to Peak Concentration (Tmax) | ~18 hours (Oxon metabolite) | Pirimiphos-methyl (Human overdose case) | [3][4] |

| Metabolic Activation | P=S to P=O | Pirimiphos-methyl (In vivo) | [3][4] |

| Primary Mechanism | Acetylcholinesterase (AChE) Inhibition | Organophosphates | [1][8][12] |

| Biomarker of Effect | Inhibition of plasma and red blood cell cholinesterase | Organophosphates | [7] |

Clinical Implications: The rapid bioactivation and potent AChE inhibition by the oxon metabolite underscore the potential for acute toxicity following significant exposure. Diagnosis is based on clinical signs of cholinergic excess and can be confirmed by measuring red blood cell or plasma cholinesterase activity.[7][14][22] Treatment for organophosphate poisoning is a medical emergency and involves:

-

Decontamination: Removing the source of exposure.

-

Supportive Care: Maintaining airway and circulation.[23]

-

Antidotal Therapy:

Conclusion

The toxicokinetics of pirimiphos-ethyl are defined by a critical metabolic bioactivation step, converting it to the potent acetylcholinesterase inhibitor, pirimiphos-ethyl-oxon. While the body possesses efficient detoxification and excretion pathways, high-dose exposure can overwhelm these systems, leading to a life-threatening cholinergic crisis. A thorough understanding of its ADME profile, the mechanism of toxicity, and the analytical methods used for its detection is essential for accurate risk assessment, the development of safer alternatives, and the effective clinical management of poisonings. This guide provides the foundational knowledge and methodological framework for professionals engaged in these critical endeavors.

References

- Wikipedia.

- BMJ Best Practice US. (2025).

- FAO. (1999). 4.18 Pirimiphos-methyl (086)(R)**.

- Medical News Today. (2021).

- MSD Manual Professional Edition.

- Inchem.org. (1974). 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4).

- NCBI Bookshelf. (2023).

- MDPI. (2021).

- World Health Organization (WHO).

- mediaTUM. (2022).

- PubChem. Pirimiphos-Ethyl | C13H24N3O3PS | CID 31957.

- Frontiers. (2022).

- NJ.gov. Common Name: PIRIMIPHOS ETHYL.

- Sigma-Aldrich. Pirimiphos-ethyl - PESTANAL®, analytical standard.

- Agency for Toxic Substances and Disease Registry. (2003). 7. ANALYTICAL METHODS.

- MDPI. (2022). Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models.

- PubMed Central (PMC). (2020). Organophosphorus compounds and oximes: a critical review.

- AERU. Pirimiphos-ethyl (Ref: PP211).

- US EPA. (2000).

- ChemReg.net. (2005). Conclusion regarding the peer review of the pesticide risk assessment of the active substance pirimiphos-methyl finalised.

- PubMed. (2005). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site.

- ResearchGate. (2008).

- CDC Stacks. (2005). In Vitro Rat Hepatic and Intestinal Metabolism of the Organophosphate Pesticides Chlorpyrifos and Diazinon.

Sources

- 1. Pirimiphos-ethyl (Ref: PP211) [sitem.herts.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. Frontiers | A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status [frontiersin.org]

- 5. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. Pirimiphos-Ethyl | C13H24N3O3PS | CID 31957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]

- 10. cdn.who.int [cdn.who.int]

- 11. 4.18 Pirimiphos-methyl (086)(R)** [fao.org]

- 12. Organophosphate poisoning - Wikipedia [en.wikipedia.org]

- 13. epa.gov [epa.gov]

- 14. Organophosphate poisoning - Symptoms, diagnosis and treatment | BMJ Best Practice [bestpractice.bmj.com]

- 15. Organophosphate poisoning: Symptoms and treatment [medicalnewstoday.com]

- 16. mdpi.com [mdpi.com]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. researchgate.net [researchgate.net]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. ピリミホスエチル PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 21. chemreg.net [chemreg.net]

- 22. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 23. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

pirimiphos-ethyl-oxon metabolism and degradation pathways

An In-Depth Technical Guide to the Metabolism and Degradation Pathways of Pirimiphos-Ethyl-Oxon

Introduction: The Bioactivation of Pirimiphos-Ethyl

Pirimiphos-ethyl is an organothiophosphate insecticide and acaricide utilized for the control of a broad spectrum of insect and mite pests.[1] Like many organothiophosphates, its biological activity is not intrinsic but requires metabolic activation. The parent compound, containing a phosphorothioate (P=S) group, undergoes oxidative desulfuration primarily in the liver to its phosphate (P=O) analog, pirimiphos-ethyl-oxon.[2] This conversion is critical, as the "oxon" form is a potent inhibitor of the enzyme acetylcholinesterase (AChE).[3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, causing a state of hyperstimulation (cholinergic crisis) and ultimately leading to the death of the target organism.[2][4] Understanding the pathways that form and subsequently detoxify pirimiphos-ethyl-oxon is fundamental for assessing its efficacy, environmental fate, and toxicological risk.

This guide provides a detailed examination of the metabolic and degradation pathways of pirimiphos-ethyl-oxon, designed for researchers and professionals in drug development and environmental science. We will explore the enzymatic systems responsible for its formation and breakdown in biological systems and the abiotic and biotic factors that govern its persistence in the environment.

Part 1: Metabolic Pathways of Pirimiphos-Ethyl and its Oxon

The metabolism of pirimiphos-ethyl is a two-phase process aimed at detoxification and elimination. The initial bioactivation to the oxon is a Phase I reaction, which is then followed by further Phase I and Phase II reactions that neutralize and prepare the molecule for excretion.

Phase I Metabolism: Bioactivation and Detoxification

Phase I reactions introduce or expose functional groups, fundamentally altering the molecule's biological activity.

-

Oxidative Desulfuration (Bioactivation): The primary and most significant metabolic step is the conversion of pirimiphos-ethyl to the highly toxic pirimiphos-ethyl-oxon. This reaction is catalyzed by the cytochrome P450 (CYP) monooxygenase system, a superfamily of enzymes predominantly found in the liver.[2][5] While multiple CYP isoforms can be involved, CYP2B6 and CYP2C19 are often implicated in the metabolism of organophosphates.[5] This oxidative process replaces the sulfur atom with an oxygen atom, dramatically increasing the electrophilicity of the phosphorus atom and enhancing its ability to phosphorylate the serine residue in the active site of AChE.

-

Hydrolytic Cleavage (Detoxification): The primary route for detoxifying both pirimiphos-ethyl and its active oxon metabolite is hydrolysis. This involves the cleavage of the ester linkages, a reaction catalyzed by two main classes of enzymes:

-

A-Esterases (Phosphatases): These enzymes, particularly paraoxonase 1 (PON1), directly hydrolyze the phosphate ester bond of the oxon form, yielding diethyl phosphate and the pyrimidine moiety, 2-diethylamino-4-hydroxy-6-methylpyrimidine. This is a crucial detoxification pathway in mammals.

-

B-Esterases (Carboxylesterases): These enzymes can also contribute to the hydrolysis of the ester bonds.[6][7] The rapid enzymatic hydrolysis of pirimiphos-ethyl and its oxon is a key reason for their relatively low persistence in mammalian systems compared to insects, which may have lower activities of these specific detoxifying enzymes.[8]

-

-

N-De-ethylation: Another Phase I reaction involves the removal of one or both ethyl groups from the diethylamino moiety on the pyrimidine ring. This process, also likely mediated by CYP enzymes, results in metabolites such as O-(2-ethylamino-6-methylpyrimidin-4-yl) O,O-diethyl phosphorothioate and its corresponding oxon.

The interplay between oxidative activation and hydrolytic detoxification determines the ultimate toxicity of the parent compound.

Phase II Metabolism: Conjugation and Excretion

Following Phase I reactions, the resulting metabolites, which now possess functional groups like hydroxyl (-OH) or amino (-NH) groups, undergo conjugation with endogenous molecules. This increases their water solubility and facilitates their elimination from the body, primarily through urine.[9]

-

Glucuronidation & Sulfation: The hydroxyl group on the pyrimidine ring metabolite (2-diethylamino-4-hydroxy-6-methylpyrimidine) can be conjugated with glucuronic acid or sulfate.

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) can catalyze the conjugation of glutathione to the pyrimidine ring or to the de-ethylated phosphate moiety, further aiding in detoxification and excretion.[6][8]

The final urinary products are typically a mixture of these conjugated pyrimidine derivatives and various alkyl phosphates.[9] Unchanged pirimiphos-ethyl is generally not detected in urine, indicating extensive metabolism.[9]

Diagram: Mammalian Metabolic Pathway

Caption: Key mammalian metabolic pathways of pirimiphos-ethyl.

Data Summary: Key Metabolites and Enzymes

| Metabolite/Product | Precursor | Pathway | Key Enzymes | Significance |

| Pirimiphos-Ethyl-Oxon | Pirimiphos-Ethyl | Oxidative Desulfuration | Cytochrome P450s (CYPs) | Bioactivation (Active AChE Inhibitor) |

| Diethyl Phosphate | Pirimiphos-Ethyl-Oxon | Hydrolysis | A-Esterases (e.g., PON1) | Detoxification |

| Diethyl Thiophosphate | Pirimiphos-Ethyl | Hydrolysis | Esterases | Detoxification |

| 2-Diethylamino-4-hydroxy-6-methylpyrimidine | Pirimiphos-Ethyl / Oxon | Hydrolysis | Esterases | Detoxification; Substrate for Phase II |

| Conjugated Pyrimidinols | 2-Diethylamino-4-hydroxy-6-methylpyrimidine | Glucuronidation, Sulfation | UGTs, SULTs | Enhanced Water Solubility for Excretion |

Part 2: Environmental Degradation Pathways

The fate of pirimiphos-ethyl-oxon in the environment is governed by a combination of chemical (abiotic) and biological (biotic) processes that lead to its degradation.

Abiotic Degradation

-

Hydrolysis: This is a primary mechanism for the degradation of pirimiphos-ethyl and its oxon in water and moist soil.[1] The rate of hydrolysis is highly dependent on pH. Like most organophosphates, pirimiphos-ethyl is more stable in neutral to slightly acidic conditions and hydrolyzes more rapidly under alkaline (basic) conditions.[10] The cleavage of the P-O-pyrimidine bond is the main hydrolytic reaction, breaking the molecule down into less toxic components.[11]

-

Photolysis: Photodegradation by sunlight can be a significant pathway for pirimiphos-ethyl on surfaces such as plant leaves and in the upper layers of water bodies.[10][12] The energy from UV radiation can break chemical bonds, leading to the transformation of the parent molecule. The rate of photolysis is influenced by factors like light intensity and the presence of photosensitizing substances in the environment.

Biotic Degradation

Microorganisms in soil and water play a crucial role in the breakdown of pirimiphos-ethyl. This is often the most significant route of dissipation in the environment.[13]

-

Microbial Metabolism: A diverse range of soil bacteria and fungi possess enzymes capable of degrading organophosphates.[13] These microbes can utilize the pesticide as a source of carbon, nitrogen, and phosphorus for their growth. The primary enzymatic process is hydrolysis, catalyzed by microbial enzymes such as organophosphorus hydrolase (OPH), which are often more efficient than chemical hydrolysis.[13]

-

Composting: The degradation of pirimiphos-ethyl is significantly accelerated under thermophilic composting conditions.[14] The combination of high temperatures, moisture, high organic matter content, and intense microbial activity leads to rapid destruction of the pesticide.[14]

Diagram: Environmental Degradation Pathways

Caption: Major abiotic and biotic degradation pathways for pirimiphos-ethyl-oxon.

Part 3: Experimental Protocols & Methodologies

The study of pirimiphos-ethyl-oxon metabolism and degradation relies on robust analytical techniques and well-designed experiments.

Analytical Methods

The primary methods for analyzing pirimiphos-ethyl and its metabolites involve chromatographic separation followed by sensitive detection.[15]

-

Sample Preparation: Extraction of the analytes from complex matrices (e.g., urine, plasma, soil) is a critical first step. This often involves solid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the compounds of interest.[15][16]

-

Chromatography:

-

Gas Chromatography (GC): An effective technique for separating volatile and thermally stable compounds like pirimiphos-ethyl and its primary metabolites.[17] It is often coupled with detectors like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), which are highly sensitive to phosphorus-containing compounds.[15]

-

High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing less volatile and more polar metabolites, such as the conjugated products from Phase II metabolism.[18] Reversed-phase HPLC is a common mode used for these separations.[18]

-

-

Detection:

-

Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), MS provides definitive identification and quantification of the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns.[19]

-

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a self-validating system to determine the rate of Phase I metabolism of pirimiphos-ethyl and identify its primary oxidative metabolites.

Objective: To measure the intrinsic clearance of pirimiphos-ethyl and detect the formation of pirimiphos-ethyl-oxon in a liver microsomal system.

Materials:

-

Pirimiphos-ethyl (test compound)

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Positive control compound (e.g., a known rapidly metabolized drug)

-

Negative control (incubation without NADPH)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.

-

Incubation Setup: In microcentrifuge tubes, pre-warm the buffer/NADPH master mix to 37°C for 5 minutes.

-

Initiate Reaction: Add a small volume of pirimiphos-ethyl stock solution (in a solvent like DMSO) to the pre-warmed mix to start the reaction. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics. The final microsomal protein concentration is typically 0.5-1.0 mg/mL.

-

Time Points: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Reaction Termination: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

Controls:

-

Negative Control: Run a parallel incubation without the NADPH regenerating system to account for non-enzymatic degradation.

-

Positive Control: Run a known compound to validate the activity of the microsomal batch.

-

T=0 Control: Terminate one reaction immediately after adding the test compound to determine the starting concentration.

-

-

Sample Processing: Vortex the terminated samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the disappearance of the parent compound (pirimiphos-ethyl) and the appearance of the oxon metabolite over time.

-

Data Analysis: Plot the natural log of the percentage of pirimiphos-ethyl remaining versus time. The slope of the linear portion of this curve corresponds to the degradation rate constant (k). The half-life (t½) can be calculated as 0.693/k.

Diagram: Experimental Workflow for In Vitro Metabolism

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion

The biotransformation and environmental degradation of pirimiphos-ethyl-oxon are complex processes governed by a specific set of enzymatic and chemical reactions. Its metabolic pathway begins with a critical bioactivation step to the potent AChE inhibitor, pirimiphos-ethyl-oxon, catalyzed by CYP450 enzymes. Subsequent detoxification is efficiently carried out through hydrolysis by esterases and conjugation reactions, leading to rapid elimination in mammals. In the environment, the persistence of the oxon is limited by a combination of chemical hydrolysis, photolysis, and, most importantly, microbial degradation in soil and water. A thorough understanding of these pathways, elucidated through robust experimental and analytical methodologies, is essential for the comprehensive risk assessment and responsible management of this organophosphate compound.

References

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- Brealey, C. J., & Lawrence, D. K. (1979). High-performance liquid chromatography of pirimiphos methyl and five metabolites.

- Bullock, D. J. W., et al. (1974). Pirimiphos-methyl (WHO Pesticide Residues Series 4). Inchem.org.

- Carter, J. L., et al. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. Frontiers in Pharmacology, 13, 1047815.

- Cremlyn, R. J. (1991). An Introduction to Organosulfur Chemistry. John Wiley & Sons.

- de Freitas, R., et al. (2017). Degradation kinetics of pirimiphos-methyl residues in maize grains exposed to ozone gas. Journal of the Brazilian Chemical Society, 28(11), 2149-2155.

- Gage, J. C. (1971). The metabolism of pirimiphos-methyl in the rat.

- Gallo, M. A., & Lawryk, N. J. (1991). Organic phosphorus pesticides. In Handbook of Pesticide Toxicology (Vol. 2, pp. 917-1123). Academic Press.

- Kaneko, H. (2011). Pyrethroids: mammalian metabolism and toxicity. Journal of Agricultural and Food Chemistry, 59(7), 2786-2791.

- John, J., et al. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2223-2244.

- New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Pirimiphos Ethyl. NJ.gov.

- PubChem. (n.d.). Pirimiphos-ethyl.

- Rendic, S. P., & Guengerich, F. P. (2015).

- Richardson, J. R., et al. (2019). Detoxification enzymes associated with insecticide resistance in laboratory strains of Anopheles arabiensis of different geographic origin. Malaria Journal, 11, 203.

- U.S. Environmental Protection Agency. (2006). Reregistration Eligibility Decision for Pirimiphos-methyl.

- Vandermaesen, J., et al. (2016). Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil. Applied Microbiology and Biotechnology, 100(23), 9881-9893.

- Worek, F., et al. (2020). A comprehensive understanding of the toxicity and toxic properties of OP is fundamental for the development of effective therapies. Archives of Toxicology, 94, 2223-2244.

- Yadav, I. C., & Devi, N. L. (2017). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. Sustainability, 9(11), 1923.

- Zinyuk, L., et al. (2017). Degradation of pirimiphos-methyl during thermophilic composting of greenhouse tomato plant residues. Canadian Biosystems Engineering, 49, 6.1-6.11.

Sources

- 1. Pirimiphos-Ethyl | C13H24N3O3PS | CID 31957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nj.gov [nj.gov]

- 5. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrethroids: mammalian metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Editorial for the Special Issue “Detoxification Mechanisms in Insects” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]

- 10. fao.org [fao.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ultraviolet spectrophotometric and thin-layer chromatographic determination of pirimiphos-ethyl and pirimiphos-methyl in insecticide formulations - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. High-performance liquid chromatography of pirimiphos methyl and five metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Human CYP2C9 Metabolism of Organophosphorus Pesticides and Nerve Agent Surrogates | MDPI [mdpi.com]

environmental fate and persistence of pirimiphos-ethyl-oxon

An In-Depth Technical Guide on the Environmental Fate and Persistence of Pirimiphos-Ethyl

Introduction to Pirimiphos-Ethyl

Pirimiphos-ethyl (O-2-diethylamino-6-methylpyrimidin-4-yl O,O-diethyl phosphorothioate) is a broad-spectrum organothiophosphate insecticide and acaricide.[1] It is employed in agricultural and veterinary settings to control a wide range of pests through both contact and respiratory action.[1] The primary mechanism of toxicity for organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a state of cholinergic overstimulation that can result in respiratory failure and is the primary cause of acute toxicity.[2]

A critical aspect of the toxicology of organothiophosphates like pirimiphos-ethyl is their metabolic activation to an oxygen analog, or "oxon." This process, which occurs in the environment and within organisms, is a key determinant of acute toxicity.

The Role of the Oxon Analog: Pirimiphos-Ethyl-Oxon

Organothiophosphates, characterized by a phosphorus-sulfur double bond (P=S), are not potent AChE inhibitors themselves. Their toxicity is primarily a result of in vivo or environmental oxidation, which converts the thion (P=S) form to the highly active oxon (P=O) form.[3][4] This transformation, often mediated by cytochrome P450 enzymes in the liver, creates a molecule that is a much more potent inhibitor of AChE.[5]

While pirimiphos-ethyl-oxon is the toxicologically active agent, it is generally considered an unstable and transient intermediate in the environment. The P=O bond makes the molecule more susceptible to hydrolysis. Consequently, while the formation of the oxon is a critical step in the intoxication process, the environmental fate and persistence of the parent compound, pirimiphos-ethyl, and its more stable degradation products are of greater concern for environmental risk assessment. Studies on the closely related pirimiphos-methyl have shown that its oxon analog is detected in only trace quantities in environmental systems.[6] This guide, therefore, focuses on the comprehensive environmental behavior of the parent compound, pirimiphos-ethyl, while contextualizing the role of its oxon metabolite.

Physicochemical Properties Governing Environmental Fate

The environmental behavior of a pesticide is dictated by its physical and chemical properties. These parameters determine its movement, distribution, and persistence across different environmental compartments such as soil, water, and air.

| Property | Value | Implication for Environmental Fate | Source |

| Molecular Formula | C₁₃H₂₄N₃O₃PS | - | [7] |

| Molecular Weight | 333.39 g/mol | Influences transport and diffusion. | [7] |

| Water Solubility | ~5 mg/L (pirimiphos-methyl) | Low solubility suggests a tendency to partition from water to soil or sediment. | [6] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.2 (pirimiphos-methyl) | A value > 3 indicates a high potential for sorption to organic matter and bioaccumulation. | |

| Vapor Pressure | 1 x 10⁻⁴ Torr at 30°C (pirimiphos-methyl) | Low volatility suggests that loss to the atmosphere from surfaces is not a dominant fate process. | [6] |

| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | 1,100 - 4,600 ml/g (pirimiphos-methyl) | High Kₒc values indicate strong binding to soil organic matter, leading to low mobility and leaching potential. | [8] |

Primary Environmental Degradation Pathways

The persistence of pirimiphos-ethyl in the environment is determined by the rate of its degradation through various chemical and biological processes. The primary transformation pathway is the cleavage of the phosphate ester bond, leading to the formation of the more stable pyrimidine moiety.

Sources

- 1. Pirimiphos-ethyl (Ref: PP211) [sitem.herts.ac.uk]

- 2. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chronic exposure to organophosphates: background and clinical picture | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]

- 4. epa.gov [epa.gov]

- 5. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]

- 7. 嘧啶磷 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the Toxicological Profile and Effects of Pirimiphos-ethyl and its Active Metabolite, Pirimiphos-ethyl-oxon

This guide provides a comprehensive technical overview of the organophosphate insecticide pirimiphos-ethyl, with a specific focus on the toxicological profile of its biologically active metabolite, pirimiphos-ethyl-oxon. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes current knowledge on its mechanism of action, pharmacokinetics, systemic effects, and the experimental methodologies crucial for its study.

Introduction: From Pro-insecticide to Potent Neurotoxicant

Pirimiphos-ethyl, chemically known as O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-diethyl phosphorothioate, is a broad-spectrum organophosphate (OP) insecticide and acaricide.[1][2][3] Like many phosphorothioate pesticides, pirimiphos-ethyl is, in fact, a pro-insecticide. Its potent toxicity is not intrinsic but arises from metabolic bioactivation within the target organism.

The Critical Role of Bioactivation to Pirimiphos-ethyl-oxon

The core of pirimiphos-ethyl's toxicity lies in its conversion to the "oxon" analog. This process, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver, involves oxidative desulfuration, where the thion (P=S) group is replaced by an oxon (P=O) group.[4][5][6] The resulting metabolite, pirimiphos-ethyl-oxon, is a significantly more potent inhibitor of acetylcholinesterase (AChE), the primary target of OP toxicity.[7][8] Understanding this conversion is fundamental to assessing the compound's hazard profile and mechanism of action.

Caption: Bioactivation of Pirimiphos-ethyl to its toxic oxon analog.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for toxicological assessment, influencing its absorption, distribution, and environmental fate.

| Property | Value | Source |

| Chemical Formula | C13H24N3O3PS | [9] |

| Molecular Weight | 333.38 g/mol | [9][10] |

| Appearance | Straw-colored liquid | [1][10] |

| CAS Number | 23505-41-1 | [9][11] |

| Vapor Pressure | 0.00029 mmHg | [10] |

| Solubility | Low solubility in water; readily soluble in organic solvents | [12] |

| Log Kow | 4.8 | [10] |

Pharmacokinetics: The Journey to the Target Site

The toxicological impact of pirimiphos-ethyl-oxon is dictated by the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.

-

Absorption : Pirimiphos-ethyl can be readily absorbed through multiple routes, including dermal contact, inhalation, and ingestion.[1] Its lipophilic nature facilitates passage through the skin, making dermal exposure a significant occupational hazard.[1] Ingestion of contaminated food or water is a primary route for the general population.[10][13]

-

Distribution : Following absorption, pirimiphos-ethyl is distributed systemically via the bloodstream. Due to its lipophilicity, it can accumulate in fatty tissues, which may act as a reservoir, potentially leading to prolonged or delayed toxicity as the compound is slowly released back into circulation.

-

Metabolism : The metabolic fate of pirimiphos-ethyl is a critical determinant of its toxicity.

-

Bioactivation : As previously described, CYP450 enzymes convert pirimiphos-ethyl to the highly toxic pirimiphos-ethyl-oxon.[4][5]

-

Detoxification : Concurrently, the parent compound and its oxon metabolite can be detoxified through hydrolysis, primarily by paraoxonase (PON1) enzymes, cleaving the P-O-C bond.[7][13] The resulting pyrimidine and dialkylphosphate metabolites are less toxic and more water-soluble, facilitating their excretion.[10][13]

-

-

Excretion : The hydrolysis products are the primary metabolites excreted, predominantly in the urine.[10][13]

Core Mechanism of Toxicity: Cholinesterase Inhibition

The definitive mechanism of action for pirimiphos-ethyl-oxon, like other OP neurotoxicants, is the inhibition of acetylcholinesterase (AChE).[14][15]

The Target: Acetylcholinesterase (AChE)

AChE is a critical enzyme located in the central and peripheral nervous systems, particularly concentrated at cholinergic synapses and neuromuscular junctions.[16] Its physiological function is to hydrolyze the neurotransmitter acetylcholine (ACh), terminating the signal transmission.[16]

The Attack: Irreversible Phosphorylation

Pirimiphos-ethyl-oxon binds to the serine hydroxyl group within the active site of AChE, forming a stable, covalent phosphate bond.[4][8] This phosphorylation effectively inactivates the enzyme, preventing it from breaking down ACh. This inhibition is considered irreversible because the spontaneous reactivation rate is extremely slow.[17] Over time, this phosphorylated enzyme can undergo a process called "aging," which involves the cleavage of an alkoxy group, further strengthening the bond and rendering the enzyme permanently resistant to reactivation by antidotes like oximes.[4][5]

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

The Consequence: Cholinergic Crisis

The inhibition of AChE leads to a buildup of acetylcholine in the synaptic cleft.[16][17] This excess ACh continuously stimulates muscarinic and nicotinic receptors, leading to a state of toxic overstimulation known as a cholinergic crisis.[5] Acute exposure can cause a rapid onset of severe symptoms, including headache, dizziness, blurred vision, sweating, nausea, muscle twitching, convulsions, coma, and potentially death from respiratory failure.[1]

Toxicological Effects on Organ Systems

The systemic effects of pirimiphos-ethyl-oxon poisoning are a direct result of the cholinergic crisis, affecting multiple organ systems.

| Organ System | Effects | Manifestations |

| Nervous System | Central (CNS): Overstimulation followed by depression. Peripheral (PNS): Disruption of neuromuscular function. | Headache, dizziness, anxiety, convulsions, coma.[1] Muscle fasciculations, weakness, paralysis.[18] Some OPs can cause Organophosphate-Induced Delayed Neuropathy (OPIDN).[18] |

| Respiratory System | A primary cause of mortality in acute poisoning. | Bronchoconstriction (wheezing), excessive bronchial secretions (bronchorrhea), and paralysis of respiratory muscles leading to respiratory failure.[19][20] |

| Cardiovascular System | Complex and varied effects due to stimulation of both sympathetic and parasympathetic ganglia. | Initial tachycardia and hypertension may be followed by bradycardia and hypotension. |

| Gastrointestinal System | Hyperstimulation of smooth muscles and exocrine glands. | Nausea, vomiting, abdominal cramps, diarrhea.[1] |

| Exocrine Glands | Overstimulation of muscarinic receptors. | Excessive salivation, lacrimation (tearing), and sweating. |

Methodologies for Toxicological Assessment

A multi-faceted approach combining in vivo, in vitro, and analytical methods is required to fully characterize the toxicology of pirimiphos-ethyl-oxon.

Biomarker Analysis: Cholinesterase Activity Measurement

The most direct biomarker of OP exposure and effect is the measurement of cholinesterase activity in the blood.[18][21] Red blood cell (RBC) AChE activity is a better surrogate for synaptic AChE activity than plasma butyrylcholinesterase (BChE), though both are typically measured.[22] A depression of 25% or more is considered a sign of significant exposure.[10]

Protocol 6.1.1: Spectrophotometric Measurement of RBC AChE Activity (Ellman Method)

-

Principle: This widely used method quantifies cholinesterase activity by measuring the production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoate) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, measured spectrophotometrically at 412 nm.[23]

-

Methodology:

-

Sample Preparation: Collect whole blood in a heparinized tube. Centrifuge to separate plasma and RBCs. Wash RBCs with saline solution and lyse with saponin or by freeze-thawing to release AChE.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a DTNB solution, and an acetylthiocholine iodide substrate solution.

-

Assay Procedure: a. Add the RBC lysate to a cuvette containing the phosphate buffer and DTNB solution. b. Incubate for 5 minutes at a controlled temperature (e.g., 25°C) to allow for temperature equilibration. c. Initiate the reaction by adding the acetylthiocholine substrate. d. Immediately begin monitoring the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculation: The rate of change in absorbance is directly proportional to the AChE activity, which is calculated using the Beer-Lambert law and the extinction coefficient of the product.

-

-

Causality: The choice of RBCs over plasma is critical for assessing neurotoxic potential because RBC AChE is structurally identical to the enzyme found in the nervous system.[22] The kinetic measurement (rate of color change) provides a more accurate representation of enzyme activity than a single endpoint reading.

Caption: Workflow for Cholinesterase Activity Measurement (Ellman Assay).

In Vitro Assessment: Cellular Models

In vitro studies using cultured cells, particularly neuronal cell lines like the human neuroblastoma SH-SY5Y, are invaluable for dissecting molecular mechanisms of toxicity without the use of animal models.[24] These cells express cholinergic receptors and can be used to assess endpoints like cytotoxicity, oxidative stress, and apoptosis.[24][25]

Protocol 6.2.1: Cytotoxicity Assay in SH-SY5Y Cells

-

Principle: To determine the concentration-dependent toxicity of pirimiphos-ethyl-oxon by measuring cell viability using a tetrazolium salt (e.g., MTT) assay. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, quantifiable by spectrophotometry.

-

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with FBS) in a 96-well plate until they reach ~80% confluency.

-

Compound Exposure: Prepare serial dilutions of pirimiphos-ethyl-oxon in serum-free media. Replace the culture media with the compound-containing media and incubate for a defined period (e.g., 24, 48 hours).

-

MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form. b. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol). c. Read the absorbance at ~570 nm using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to an untreated control. Plot the concentration-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

-

-

Causality: This protocol provides a robust, high-throughput method to quantify the direct cytotoxic potential of the compound. Using a neuronal cell line is crucial as it represents a physiologically relevant target for a neurotoxicant. The concentration-response data is fundamental for designing further mechanistic studies at sub-lethal concentrations.

Analytical Chemistry: Detection and Quantification

Accurate quantification of pirimiphos-ethyl and its metabolites in biological matrices is essential for exposure assessment and pharmacokinetic studies. Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) are the preferred methods due to their high sensitivity and specificity.[23][26][27]

Protocol 6.3.1: Quantification in Blood Samples via GC-MS

-

Principle: Extraction of the analyte from the blood matrix followed by separation and detection using GC-MS. The mass spectrometer identifies the compound based on its unique mass-to-charge ratio and fragmentation pattern.

-

Methodology:

-

Sample Extraction: a. To a whole blood or serum sample, add an internal standard. b. Perform a liquid-liquid extraction using an organic solvent like hexane or a solid-phase extraction (SPE) for cleanup. c. Evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection.

-

GC-MS Analysis: a. Inject the prepared sample into a GC system equipped with an appropriate column (e.g., DB-5ms). b. The GC separates the analytes based on their boiling points and interaction with the column's stationary phase. c. The eluting compounds enter the MS detector, which ionizes them and separates the ions based on their mass-to-charge ratio.

-

Quantification: Create a calibration curve using certified reference standards of pirimiphos-ethyl.[3][11] Quantify the analyte in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

-

-

Causality: The combination of chromatographic separation (GC) with mass-selective detection (MS) provides the high degree of certainty required to identify and quantify a specific analyte in a complex biological matrix like blood, avoiding interference from other substances.[23]

Conclusion and Future Research Directions

Pirimiphos-ethyl-oxon is a potent neurotoxicant whose effects are mediated by the irreversible inhibition of acetylcholinesterase. Its toxicological profile is characterized by a rapid onset of a cholinergic crisis affecting multiple organ systems, with the respiratory system being particularly vulnerable. A thorough understanding of its ADME profile, especially the metabolic balance between bioactivation and detoxification, is key to risk assessment.

Future research should focus on developing more sensitive biomarkers of exposure and effect, exploring the potential for chronic, low-dose exposure to contribute to neurodegenerative processes, and further investigating the role of genetic polymorphisms (e.g., in PON1) in individual susceptibility to pirimiphos-ethyl toxicity.

References

-

State of New Jersey Department of Health. (1999). Right to Know Hazardous Substance Fact Sheet: PIRIMIPHOS ETHYL. NJ.gov. [Link]

-